molecular formula C11H8F2N2O2 B1416937 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1152548-65-6

3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1416937
CAS No.: 1152548-65-6
M. Wt: 238.19 g/mol
InChI Key: AXDQBQOZVFEFSZ-UHFFFAOYSA-N
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Description

3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8F2N2O2 and its molecular weight is 238.19 g/mol. The purity is usually 95%.
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Biological Activity

3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic compound that has gained attention due to its significant biological activities, particularly in the realms of fungicidal properties and potential anticancer effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with a difluorophenyl group and a carboxylic acid functional group. Its molecular formula is C10H8F2N2O2C_{10}H_{8}F_{2}N_{2}O_{2}, and it has a molecular weight of 232.18 g/mol. The presence of the difluorophenyl moiety enhances its biological activity by influencing its interaction with biological targets.

1. Fungicidal Activity

This compound is primarily noted for its role as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), which are used in agricultural fungicides. These compounds inhibit the enzyme succinate dehydrogenase, disrupting the mitochondrial respiration chain in fungi.

  • Mechanism of Action : The inhibition of succinate dehydrogenase leads to impaired energy production in fungal cells, resulting in their death. This mechanism has been established since the introduction of SDHIs in the 1960s and continues to be a focal point in developing new fungicides.
  • Research Findings : A study demonstrated that derivatives of this compound exhibited moderate to excellent antifungal activities against various phytopathogenic fungi. Notably, one derivative showed superior antifungal activity compared to boscalid, a leading fungicide in this class .
CompoundAntifungal ActivityReference
3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamideHigher than boscalid against seven fungi
BoscalidEstablished SDHI with broad-spectrum activity

2. Anticancer Activity

Emerging research indicates that pyrazole derivatives, including this compound, exhibit potential anticancer properties.

  • Cell Line Studies : Compounds based on similar pyrazole structures have shown efficacy against various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism often involves the inhibition of tubulin polymerization and cell cycle arrest .
  • Case Study : In vitro studies have reported that certain pyrazole derivatives significantly inhibit cell proliferation in cancer cell lines. For example, one study found IC50 values ranging from 0.08 to 12.07 µM for specific derivatives .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions of this compound with biological targets such as succinate dehydrogenase (SDH) and tubulin.

  • Binding Affinity : The carbonyl oxygen atom of certain derivatives forms hydrogen bonds with key amino acids in the active site of SDH, enhancing their antifungal potency .

Properties

IUPAC Name

3-(2,5-difluorophenyl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-15-5-8(11(16)17)10(14-15)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDQBQOZVFEFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=C(C=CC(=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.